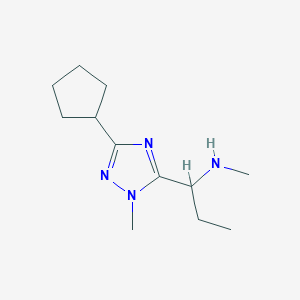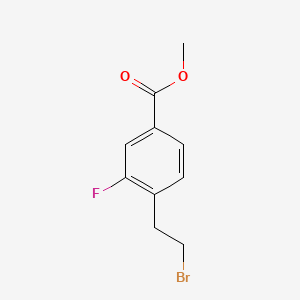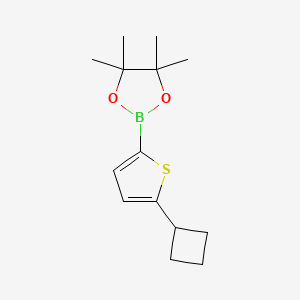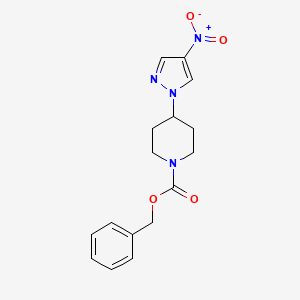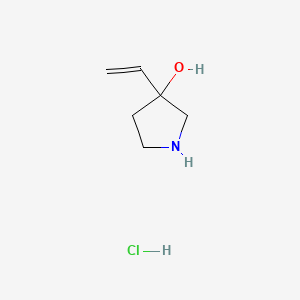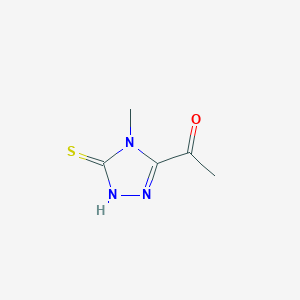
1-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)ethan-1-one is a chemical compound that belongs to the class of 1,2,4-triazoles This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms The presence of a sulfanyl group and a methyl group on the triazole ring further defines its structure
准备方法
The synthesis of 1-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)ethan-1-one typically involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with ethyl bromoacetate. The reaction proceeds under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction mixture is typically heated to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
化学反应分析
1-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research has explored its potential as a pharmacophore in drug design, particularly for antiviral and anticancer agents.
Industry: It may be used in the development of new materials with specific properties, such as corrosion inhibitors.
作用机制
The mechanism of action of 1-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)ethan-1-one involves its interaction with molecular targets in biological systems. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The sulfanyl group may also play a role in binding to metal ions or other biomolecules, affecting their function. The exact pathways involved depend on the specific application and target.
相似化合物的比较
1-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)ethan-1-one can be compared with other similar compounds, such as:
4-methyl-4H-1,2,4-triazole-3-thiol: Lacks the ethanone group but shares the triazole and sulfanyl functionalities.
4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl sulfanyl compounds: Contain a pyridine ring instead of the ethanone group.
4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl sulfanyl compounds: Contain a phenyl group instead of the ethanone group. These compounds highlight the versatility of the triazole ring system and the impact of different substituents on their properties and applications.
属性
分子式 |
C5H7N3OS |
|---|---|
分子量 |
157.20 g/mol |
IUPAC 名称 |
1-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)ethanone |
InChI |
InChI=1S/C5H7N3OS/c1-3(9)4-6-7-5(10)8(4)2/h1-2H3,(H,7,10) |
InChI 键 |
OALVQZQHXJGWQQ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=NNC(=S)N1C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


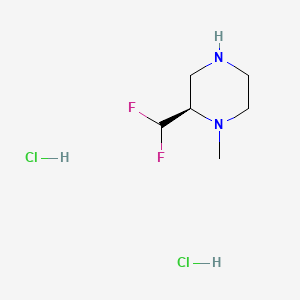
![6-[(Cyclopropylcarbamoyl)amino]pyridine-3-carboxylic acid](/img/structure/B15301734.png)
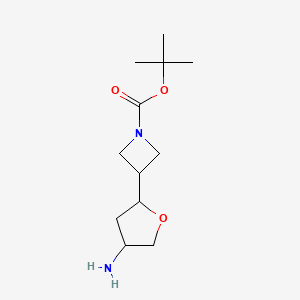

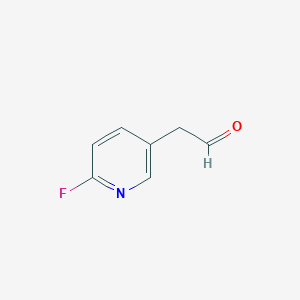
![2-Bromo-1-{2,6-dioxabicyclo[3.2.1]octan-1-yl}ethan-1-one](/img/structure/B15301760.png)
![1-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)-1H-benzo[d][1,2,3]triazole-5-carbonitrile](/img/structure/B15301761.png)
![3-{[(tert-butoxy)carbonyl]amino}-4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B15301769.png)
